N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide
Description
N-(3-Acetylphenyl)-2-(phenylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3-acetylphenyl group attached to the nitrogen atom of the acetamide backbone and a phenylsulfonyl moiety at the α-carbon position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations. The phenylsulfonyl group is electron-withdrawing, enhancing stability and influencing intermolecular interactions, while the acetylphenyl substituent may modulate solubility and target binding .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(benzenesulfonyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-22(20,21)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWJINKDUCDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This two-step protocol involves synthesizing 2-(phenylsulfonyl)acetic acid followed by its conversion to the corresponding acid chloride and subsequent coupling with 3-acetylaniline:
Step 1: Synthesis of 2-(Phenylsulfonyl)Acetic Acid
Phenylsulfonyl chloride reacts with sodium acetate in a nucleophilic substitution:
The sodium salt is acidified to yield 2-(phenylsulfonyl)acetic acid (yield: 85–90%).
Step 2: Formation of the Acid Chloride and Coupling
Thionyl chloride converts the acid to its chloride, which reacts with 3-acetylaniline in dichloromethane (DCM) with triethylamine (EtN) as a base:
Key Parameters :
Limitations
-
Low yield due to steric hindrance from the 3-acetyl group.
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Competing hydrolysis of the acid chloride in polar solvents.
Copper-Catalyzed C–H Arylsulfonylation
Methodology
Adapted from Cu(OTf)-mediated reactions, this one-pot approach introduces the phenylsulfonyl group via C–H activation on preformed N-(3-acetylphenyl)acetamide:
Reaction Scheme :
Conditions :
Advantages Over Direct Acylation
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Avoids handling moisture-sensitive acid chlorides.
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Enables late-stage functionalization, simplifying intermediate purification.
Bromine Substitution Approach
Patent-Based Synthesis (CN109824537A)
This five-step route leverages bromine as a leaving group for subsequent sulfonylation:
Step 1: Acetylation of 2-Aminophenol
Step 2: Methoxylation
Protecting the hydroxyl group with methyl iodide:
Step 3: Bromination
Electrophilic bromination at the 5-position:
Step 4: Acetylation and Demethylation
Introducing the acetyl group and removing methyl protection:
Step 5: Sulfonylation
Substituting bromine with phenylsulfonyl using NaSOPh and Pd/C:
Optimization Insights
-
Catalyst Loading : Pd/C at 5 wt% maximizes substitution efficiency.
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Solvent : Ethanol/water mixtures (3:1) reduce side reactions.
Comparative Analysis of Methods
Experimental Optimization and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
A. Substituents at the α-Carbon Position
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6) The phenylsulfonyl group is replaced with a benzofuran-oxazole hybrid. Molecular Formula: C₂₁H₁₆N₂O₄ .
N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
B. Aromatic Ring Modifications
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Replaces phenylsulfonyl with a quinazoline-sulfonyl group.
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Incorporates a thiazolidinone ring fused to the sulfonyl group. This adds conformational rigidity and may enhance selectivity for cysteine proteases .
Physicochemical Properties
- Spectroscopic Data :
- Solubility : Phenylsulfonyl groups reduce water solubility compared to thioether or morpholine derivatives .
Biological Activity
N-(3-acetylphenyl)-2-(phenylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features an acetamide group and a phenylsulfonyl moiety, which contribute to its biological reactivity. Its molecular formula is CHNOS. The unique combination of functional groups allows for various interactions with biological systems, enhancing its potential therapeutic applications.
The compound's mechanism of action involves interactions with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions facilitated by the acetyl and sulfonyl groups. These interactions may modulate enzyme activity or receptor signaling pathways, leading to its observed biological effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's structure allows it to penetrate bacterial cell walls and disrupt essential cellular processes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in cellular models.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in cytokine levels compared to untreated controls, suggesting a potential role in managing inflammatory diseases.
3. Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. In vitro assays on various cancer cell lines indicate that the compound induces apoptosis and inhibits cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 15.7 |
| HeLa (Cervical Cancer) | 12.3 |
Research Findings:
In a study assessing the compound's effect on MCF-7 cells, it was found to activate caspase pathways leading to apoptosis, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-acetylanilino)-2-(phenylsulfonyl)acetamide | Contains an aniline derivative | Moderate antimicrobial activity |
| N-(3-acetylanilino)-2-(methylsulfonyl)acetamide | Variation in sulfonamide substituent | Limited anti-inflammatory effects |
| N-(3-acetylanilino)-2-phenylethanamide | Simpler acetamide structure | Lower reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
